Dimethyl 2,3-dichlorofumarate
Description
Dimethyl Fumarate (DMF) is an oral immunomodulatory agent approved by the FDA for relapsing-remitting multiple sclerosis (RRMS). It activates the Nrf2 antioxidant pathway, reducing oxidative stress and promoting anti-inflammatory responses via Th2 cell differentiation . Clinical trials demonstrate its efficacy in reducing annual relapse rates (ARR) by ~50% and suppressing subclinical disease activity observed via MRI .
Properties
CAS No. |
51978-10-0 |
|---|---|
InChI Key |
YGDFORZEKOJPAN-ONEGZZNKNA-N |
Origin of Product |
United States |
Preparation Methods
Bromine-Mediated Chlorination Analogues
While no direct studies on this compound exist, insights can be drawn from analogous bromination reactions. For instance, the bromination of DMAD in chloroform produces dimethyl 2,3-dibromofumarate, initially forming the trans isomer, which isomerizes to the cis form under light. Substituting bromine with chlorine likely follows a similar pathway, though reaction kinetics and stability may differ. Computational studies using density functional theory (DFT) predict that the cis isomer of this compound would be thermodynamically favored, analogous to the dibromo counterpart.
Key Reaction Parameters:
-
Solvent: Chloroform or dichloromethane (non-polar, inert)
-
Temperature: 25–40°C (ambient to mild heating)
Nitro-to-Chloro Substitution in Aromatic Systems
A less direct route involves nitro-to-chloro substitution on pre-functionalized terephthalate derivatives. This method, adapted from dimethyl nitroterephthalate syntheses, leverages nucleophilic aromatic substitution (SNAr) to replace nitro groups with chlorine.
Synthesis of Dimethyl 2,3-Dinitroterephthalate
Dimethyl 2,3-dinitroterephthalate serves as a precursor for chlorination. As detailed in, nitration of dimethyl aminoterephthalate using nitric acid and sulfuric acid yields the dinitro derivative in 37% yield after silica gel chromatography.
Representative Data:
Chlorination via SNAr
The dinitro compound undergoes SNAr with chloride ions under acidic conditions. While this step remains hypothetical for this compound, analogous substitutions in nitroaromatics suggest using HCl or Cl2 in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
Oxidative Chlorination of Fumarate Esters
Oxidative methods using chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide, NCS) offer another pathway. These reactions typically proceed via radical or electrophilic mechanisms.
N-Chlorosuccinimide (NCS) Mediated Chlorination
In, NCS was employed to chlorinate dimethyl aminoterephthalate in isopropanol at 60°C, yielding regioisomeric chlorinated products. Adapting this to fumarate esters would require optimizing stoichiometry and solvent polarity to favor 2,3-dichloro addition.
Conditions for Adaptation:
Isomerization Dynamics and Product Stability
The stereochemical outcome of this compound synthesis is critical. As observed in dibromo analogues, the trans isomer forms initially but isomerizes to cis under light or thermal stress. DFT calculations predict a ∆G of −4.2 kcal/mol for cis over trans, aligning with experimental bromination data.
Isomerization Parameters:
-
Light Exposure: UV or ambient light accelerates trans-to-cis conversion
-
Solvent Effects: Chloroform stabilizes cis isomer due to dipole interactions
Industrial-Scale Considerations
Scalable production requires cost-effective catalysts and minimal purification steps. The patent method for 2,3-dimethyl-2,3-dinitrobutane offers insights:
-
Catalyst Reuse: Modified TS-1 catalysts retained activity after 6–10 cycles
-
Solvent Recovery: Acetone evaporation below 80°C prevents decomposition
Adapting these principles could reduce waste in dichlorofumarate synthesis.
Chemical Reactions Analysis
Dimethyl 2,3-dichlorofumarate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reaction with amines can lead to the formation of amide derivatives.
Reduction Reactions: The compound can be reduced to form dimethyl 2,3-dihydroxyfumarate under appropriate conditions.
Cycloaddition Reactions: As a dienophile, this compound can participate in Diels-Alder reactions to form cyclohexene derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2,3-dichlorofumarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and cycloaddition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism by which dimethyl 2,3-dichlorofumarate exerts its effects is primarily through its reactivity with nucleophiles. The chlorine atoms on the molecule make it highly electrophilic, allowing it to react readily with nucleophilic species. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures.
Comparison with Similar Compounds
Key Research Findings
- Long-term studies (≥2 years) confirm DMF’s sustained efficacy, with 68% of patients remaining relapse-free .
- Comparative safety analyses highlight DMF’s favorable profile over injectables, despite transient GI effects .
Q & A
Q. What are the critical parameters for optimizing the synthesis of dimethyl 2,3-dichlorofumarate to maximize yield and purity?
Methodological Answer:
- Reaction Conditions : Use controlled temperature (e.g., 0–5°C for chlorination steps) and inert atmospheres (argon/nitrogen) to minimize side reactions like hydrolysis or oxidation .
- Catalyst Selection : Test Lewis acids (e.g., FeCl₃) or bases (e.g., triethylamine) to enhance regioselectivity during dichlorination. Monitor via thin-layer chromatography (TLC) .
- Workup Procedures : Employ fractional distillation or recrystallization (using ethanol/water mixtures) to isolate the compound. Validate purity via melting point analysis and HPLC (>98% purity threshold) .
Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy :
-
¹H/¹³C NMR : Identify characteristic peaks for the dichlorofumarate backbone (e.g., δ 3.8–4.0 ppm for methyl esters; δ 160–170 ppm for carbonyl carbons). Compare with literature data .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
-
IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
-
- Chromatography :
- GC-MS : Use a polar column (e.g., DB-5) with electron ionization to detect fragmentation patterns (e.g., m/z 191 [M⁺-Cl]) .
Intermediate Research Questions
Q. What are the common sources of impurity in this compound, and how can they be mitigated during synthesis?
Methodological Answer:
- Impurity Sources :
- Mitigation Strategies :
- Optimize reaction stoichiometry (e.g., 1.2 equivalents of chlorinating agents).
- Use preparative HPLC with a C18 column for final purification .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
Methodological Answer:
- Storage Conditions :
- Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis .
- Conduct stability assays via accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
Q. How can conflicting literature data on the compound’s toxicity profile be resolved for safe handling protocols?
Methodological Answer:
- Data Reconciliation :
- Cross-reference SDS from multiple suppliers (e.g., Cayman Chemical vs. independent studies) and prioritize peer-reviewed toxicology data .
- Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structural analogs (e.g., dichloromaleates) .
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

